3-Chloro-4-fluorophenetole
CAS No.: 289039-45-8
Cat. No.: VC3778489
Molecular Formula: C8H8ClFO
Molecular Weight: 174.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289039-45-8 |
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Molecular Formula | C8H8ClFO |
Molecular Weight | 174.6 g/mol |
IUPAC Name | 2-chloro-4-ethoxy-1-fluorobenzene |
Standard InChI | InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
Standard InChI Key | FBCRDQDDPKYKBM-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1)F)Cl |
Canonical SMILES | CCOC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
3-Chloro-4-fluorophenetole is identified by CAS Number 289039-45-8 and has the molecular formula C8H8ClFO with a molecular weight of 174.6 g/mol . The compound's structure features a benzene ring with three substituents: a chlorine atom, a fluorine atom, and an ethoxy group. The presence of these halogens significantly influences the electron distribution across the aromatic ring, affecting its reactivity patterns and physicochemical properties.
Structural Characteristics
The molecular structure of 3-Chloro-4-fluorophenetole can be described as a benzene ring with chlorine at position 3, fluorine at position 4, and an ethoxy group (-OCH2CH3) attached to the oxygen from the original phenol structure. This arrangement creates an electronic environment that is particularly useful in certain synthetic applications. The electron-withdrawing nature of the halogens combined with the electron-donating properties of the ethoxy group creates a molecule with distinct reactivity at different positions of the aromatic ring.
Synthesis Methodologies
Synthesis from 3-Chloro-4-fluorophenol
The primary synthesis route for 3-Chloro-4-fluorophenetole involves the reaction of 3-chloro-4-fluorophenol with diethyl sulfate in the presence of potassium carbonate as a base. This reaction proceeds via the following procedure:
A mixture of 3-chloro-4-fluorophenol (2.0 g, 13.7 mmol), diethyl sulfate (1.58 mL, 17.8 mmol), and potassium carbonate (9.4 g, 68.5 mmol) in acetone (20 mL) is heated under reflux for 3 hours. After this period, the reaction mixture is filtered and concentrated. The resulting residue is diluted with ethyl acetate (50 mL), washed with water (30 mL) and brine. The organic layer is then dried over sodium sulfate (Na2SO4) and concentrated to yield 3-Chloro-4-fluorophenetole as a liquid .
This synthetic approach represents a typical O-alkylation reaction of a phenol derivative, where the hydroxyl proton is abstracted by the carbonate base, and the resulting phenoxide ion acts as a nucleophile toward the diethyl sulfate alkylating agent.
Spectroscopic Confirmation
The identity and purity of the synthesized 3-Chloro-4-fluorophenetole can be confirmed through proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The characteristic NMR signals include:
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δ 1.39 (t, 3H, J=7.2 Hz): representing the methyl protons of the ethoxy group
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δ 3.97 (q, 2H, J=7.2 Hz): corresponding to the methylene protons of the ethoxy group
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δ 6.71-6.74 (m, 1H): aromatic proton
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δ 6.89-6.91 (m, 1H): aromatic proton
Applications in Chemical Research and Industry
Pharmaceutical Intermediate
3-Chloro-4-fluorophenetole serves as an important intermediate in pharmaceutical synthesis. The parent compound, 3-Chloro-4-fluorophenol, is known to be a key intermediate in the synthesis of various pharmaceuticals that target specific biological pathways . By extension, the ethoxy derivative provides modified reactivity and physical properties that can be advantageous in certain synthetic routes. The halogenated aromatic structure provides sites for further functionalization through various reactions like nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or directed ortho-metallation.
Agricultural Chemical Development
Similar to its phenol precursor, 3-Chloro-4-fluorophenetole may find applications in the development of agricultural chemicals. The parent compound, 3-Chloro-4-fluorophenol, is used in the formulation of herbicides and pesticides that enhance crop protection and yield by effectively targeting unwanted plant species . The ethoxy derivative potentially offers modified lipophilicity, bioavailability, or stability characteristics that could be beneficial in agricultural formulations.
Material Science Applications
In material science, halogenated aromatic compounds like 3-Chloro-4-fluorophenetole can contribute to the development of specialty polymers and resins with enhanced properties. The parent phenol compound is employed in producing materials with improved thermal stability and chemical resistance . The ethoxy derivative may offer modified properties that contribute to materials suitable for manufacturing durable goods with specific performance requirements.
Physical and Spectroscopic Properties
Physical State and Appearance
Based on synthetic reports, 3-Chloro-4-fluorophenetole exists as a liquid at room temperature . This physical state facilitates its handling in laboratory settings and its incorporation into various reaction mixtures as a liquid reagent.
Structure-Activity Relationships
Effect of Halogen Substitution
The presence of chlorine and fluorine substituents on the aromatic ring significantly influences the electronic properties of 3-Chloro-4-fluorophenetole. In related compounds, it has been observed that halogen substitution affects the electron density distribution across the aromatic system. For instance, research on halogenated phenols indicates that structural changes in the ring are governed primarily by the electronegativity of fluorine (inductive effect), while resonance effects induced by hydroxyl and halogen substituents also contribute to geometrical changes in the aromatic ring .
Comparative Analysis with Related Compounds
Future Research Perspectives
The unique structural features of 3-Chloro-4-fluorophenetole suggest several promising avenues for future research:
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Investigation of its potential as a building block in the synthesis of novel pharmaceutical compounds, particularly those requiring specific electronic properties at defined positions of an aromatic system.
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Exploration of its utility in creating advanced materials with tailored properties, leveraging the combined effects of the halogens and ethoxy group.
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Detailed spectroscopic studies to better understand its conformational preferences and how these influence reactivity patterns.
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Development of new synthetic methodologies that utilize 3-Chloro-4-fluorophenetole as a key intermediate for accessing complex molecular architectures.
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